molecular formula C22H21N3O4S2 B2577055 2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 391222-19-8

2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B2577055
CAS RN: 391222-19-8
M. Wt: 455.55
InChI Key: HVJQQCOVVCLXSW-UHFFFAOYSA-N
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Description

This compound is a thiophene-based analog . Thiophene-based analogs are a potential class of biologically active compounds and play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The compound is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C22H21N3O4S2 and a molecular weight of 455.55. More specific physical and chemical properties are not mentioned in the retrieved papers.

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, like the compound , have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Drugs

Thiophene derivatives exhibit many pharmacological properties such as anti-inflammatory . For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug .

Antimicrobial Agents

Thiophene derivatives also exhibit antimicrobial properties . They could potentially be used in the development of new antimicrobial drugs.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They could be used in the development of new semiconductor materials.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are utilized in the fabrication of organic light-emitting diodes (OLEDs) . They could potentially improve the efficiency and lifespan of OLEDs.

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They could be used to protect metals and other materials from corrosion.

Organic Field-Effect Transistors (OFETs)

Thiophene-mediated molecules have a role in the advancement of organic field-effect transistors (OFETs) . They could potentially be used to improve the performance of OFETs.

Anticancer Drugs

Thiophene derivatives exhibit anticancer properties . They could potentially be used in the development of new anticancer drugs.

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c1-25(15-6-3-2-4-7-15)31(28,29)16-12-10-14(11-13-16)21(27)24-22-19(20(23)26)17-8-5-9-18(17)30-22/h2-4,6-7,10-13H,5,8-9H2,1H3,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJQQCOVVCLXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

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